1-(4-Methoxyphenyl)-3-[4-(methylethyl)phenyl]-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-[4-(methylethyl)phenyl]-3-(phenylsulfonyl)propan-1-one is a complex organic compound with a unique structure that includes methoxyphenyl, methylethylphenyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[4-(methylethyl)phenyl]-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[4-(methylethyl)phenyl]-3-(phenylsulfonyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[4-(methylethyl)phenyl]-3-(phenylsulfonyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(methylethyl)phenyl]-3-(phenylsulfonyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity, specificity, and effects on cellular processes are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)ethanol
- 1-(4-Methoxyphenyl)ethan-1-one
- 2-(4-Methoxyphenyl)-1-methylethyl phenyl sulfide
Uniqueness
1-(4-Methoxyphenyl)-3-[4-(methylethyl)phenyl]-3-(phenylsulfonyl)propan-1-one is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4S/c1-18(2)19-9-11-21(12-10-19)25(30(27,28)23-7-5-4-6-8-23)17-24(26)20-13-15-22(29-3)16-14-20/h4-16,18,25H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCYOUNAGCEAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.